

A Technical Guide to Poloxamer Mechanism of Action in Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known under the trade name Pluronics®, are synthetic triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2][3] This amphiphilic nature grants them unique self-assembly and thermoresponsive properties, making them highly versatile excipients in the pharmaceutical industry for a wide range of applications, including drug solubilization, sustained release, and targeted delivery.[1][4][5] This technical guide provides an in-depth exploration of the core mechanisms by which poloxamers function as effective drug delivery vehicles.

Core Mechanisms of Action

The functionality of poloxamers in drug delivery is primarily driven by four key mechanisms: temperature-sensitive gelation, micelle formation for drug encapsulation, bioadhesion for prolonged residence time, and the inhibition of efflux pumps like P-glycoprotein.

In an aqueous environment, the amphiphilic nature of poloxamer molecules leads to their self-assembly into spherical micelles.[2] This process is initiated when the polymer concentration surpasses the Critical Micelle Concentration (CMC) and the temperature exceeds the Critical Micelle Temperature (CMT).[6][7][8] The hydrophobic PPO blocks form the core of the micelle, creating a lipophilic microenvironment ideal for encapsulating poorly water-soluble drugs.[9] The hydrophilic PEO blocks form the outer shell or "corona," which interfaces with the aqueous surroundings, ensuring the stability and solubility of the entire structure.[7][9] This micellization

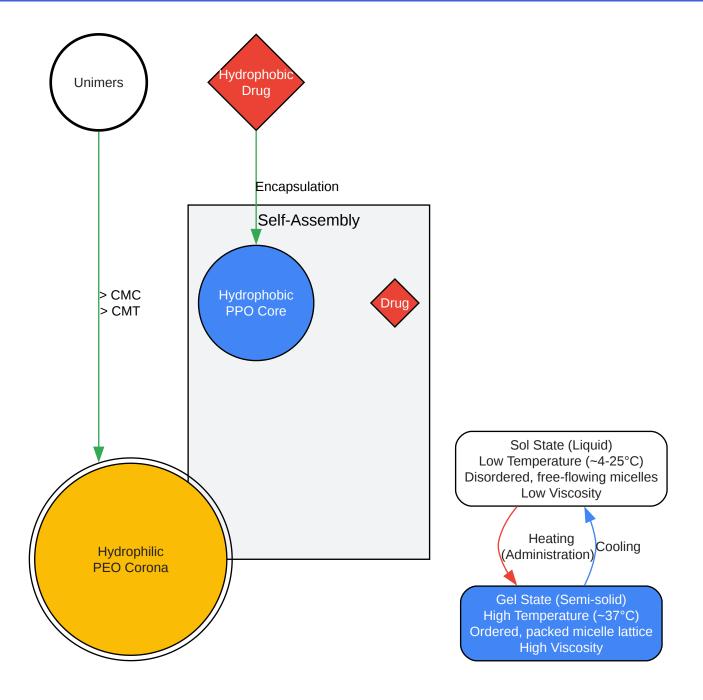




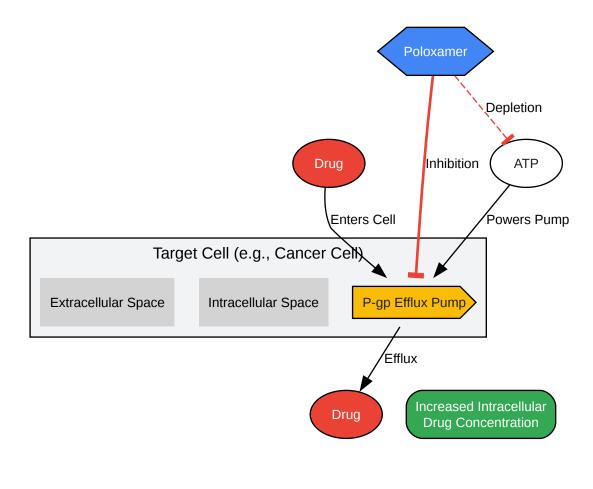


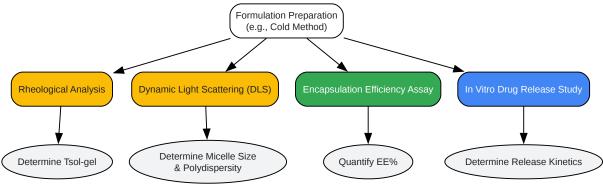
process is fundamental to the ability of poloxamers to enhance the solubility and bioavailability of hydrophobic drugs.[2][8]











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